
1-(Isopropylidenecyclopropyl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-2-propan-2-ylidenecyclopropane is an organic compound with the molecular formula C12H22. It is a cyclopropane derivative characterized by the presence of a hexyl group and a propan-2-ylidene group attached to the cyclopropane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexyl-2-propan-2-ylidenecyclopropane can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with 2-bromo-2-propan-2-ylidenecyclopropane under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 1-hexyl-2-propan-2-ylidenecyclopropane may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, ensures the quality control of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexyl-2-propan-2-ylidenecyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted cyclopropane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogens or nucleophiles in an organic solvent such as dichloromethane.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-2-propan-2-ylidenecyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclopropane-containing molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of 1-hexyl-2-propan-2-ylidenecyclopropane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Hexyl-2-propan-2-ylidenecyclopropane can be compared with other cyclopropane derivatives, such as:
1-Methyl-2-propan-2-ylidenecyclopropane: Similar structure but with a methyl group instead of a hexyl group.
1-Ethyl-2-propan-2-ylidenecyclopropane: Similar structure but with an ethyl group instead of a hexyl group.
1-Butyl-2-propan-2-ylidenecyclopropane: Similar structure but with a butyl group instead of a hexyl group.
The uniqueness of 1-hexyl-2-propan-2-ylidenecyclopropane lies in its longer hexyl chain, which can influence its physical and chemical properties, such as solubility and reactivity .
Eigenschaften
CAS-Nummer |
24524-53-6 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
1-hexyl-2-propan-2-ylidenecyclopropane |
InChI |
InChI=1S/C12H22/c1-4-5-6-7-8-11-9-12(11)10(2)3/h11H,4-9H2,1-3H3 |
InChI-Schlüssel |
RTFOJGJFWYTDQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CC1=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



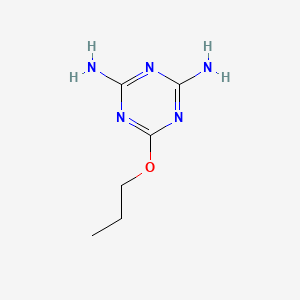
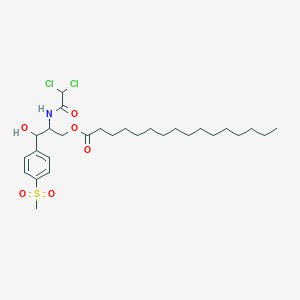
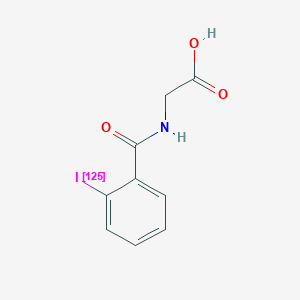
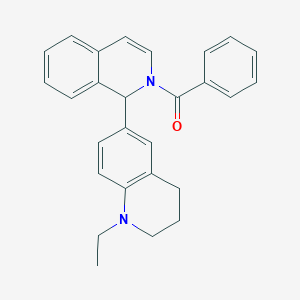
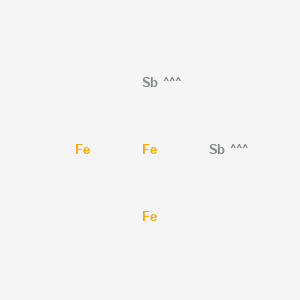
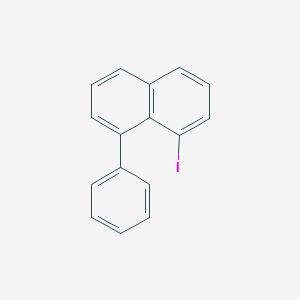
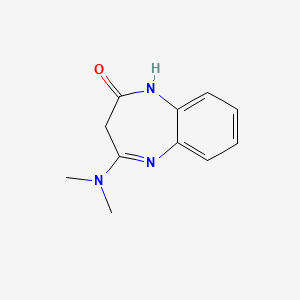




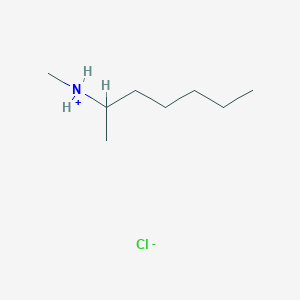
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
